molecular formula C6H10BrN3O2S B11775371 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-N-methylmethanesulfonamide

1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-N-methylmethanesulfonamide

Cat. No.: B11775371
M. Wt: 268.13 g/mol
InChI Key: OVCUFXCRHVHZSB-UHFFFAOYSA-N
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Description

1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-N-methylmethanesulfonamide is a brominated pyrazole derivative featuring a methyl-substituted pyrazole core linked to an N-methylmethanesulfonamide group. While direct data on this compound are sparse in the provided evidence, its structural analogs and related sulfonamide-pyrazole hybrids are well-documented, enabling comparative analysis.

Properties

Molecular Formula

C6H10BrN3O2S

Molecular Weight

268.13 g/mol

IUPAC Name

1-(4-bromo-2-methylpyrazol-3-yl)-N-methylmethanesulfonamide

InChI

InChI=1S/C6H10BrN3O2S/c1-8-13(11,12)4-6-5(7)3-9-10(6)2/h3,8H,4H2,1-2H3

InChI Key

OVCUFXCRHVHZSB-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CC1=C(C=NN1C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-N-methylmethanesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-N-methylmethanesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing pyrazole and sulfonamide functionalities exhibit significant anticancer properties. A notable study highlighted the synthesis and evaluation of various sulfonamide derivatives, including those with pyrazole rings, demonstrating cytotoxic activity against several cancer cell lines. The mechanism of action is often linked to the induction of apoptosis in cancer cells, making these compounds promising candidates for further development in cancer therapeutics .

Antimicrobial Properties

The antimicrobial efficacy of sulfonamide derivatives has been well-documented. In particular, studies have shown that 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-N-methylmethanesulfonamide exhibits activity against multidrug-resistant bacterial strains. This property is crucial given the rising incidence of antibiotic resistance, and it positions this compound as a potential lead for new antibacterial agents .

Enzyme Inhibition

Sulfonamides are known to inhibit various enzymes, particularly those involved in bacterial folate synthesis. The incorporation of a pyrazole moiety may enhance this inhibitory activity, providing a dual mechanism of action against pathogens. This aspect is particularly relevant in the design of new antibiotics targeting resistant strains .

Case Study 1: Anticancer Evaluation

A study focusing on the anticancer effects of this compound revealed that at concentrations exceeding 10 µM, significant reductions in cell viability were observed across multiple cancer cell lines. The compound's ability to induce apoptosis was confirmed through flow cytometry assays, supporting its potential as an anticancer agent .

Case Study 2: Antibacterial Testing

In a comparative analysis of various thiazole and pyrazole derivatives, this compound was tested against strains of Methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that it exhibited lower Minimum Inhibitory Concentration (MIC) values than traditional antibiotics like linezolid, suggesting its potential utility in treating resistant infections .

Data Overview

Application Activity Remarks
AnticancerInduces apoptosisEffective against various cancer cell lines
AntimicrobialActive against MRSALower MIC than conventional antibiotics
Enzyme InhibitionTargets bacterial folate synthesisPotential for development as a new antibiotic

Mechanism of Action

The mechanism of action of 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The bromine atom and the methanesulfonamide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Compound 17 ():

  • Structure : 4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-tetrahydroindol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide
  • Key Differences :
    • A benzenesulfonamide replaces the N-methylmethanesulfonamide group.
    • Additional substituents: 4-chlorophenyl and a tetrahydroindolyl group.
  • Properties :
    • Melting point: 129–130°C .
    • IR/NMR Distinct SO₂ (1163, 1315 cm⁻¹) and C=O (1670 cm⁻¹) peaks .

Sumatriptan Succinate Impurities ():

  • Examples: [3-[2-(Methylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide (Impurity D) [3-[2-(Dimethylamino-N-oxide)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide (Impurity C)
  • Key Differences :
    • Indole core instead of pyrazole.
    • Ethylamine or dimethylamine side chains.
  • Properties :
    • Retention times (HPLC): 0.3–0.9 minutes .
    • Regulatory limits: ≤0.5% for individual impurities .

Pyrazole Sulfonamide Derivatives ():

  • Examples :
    • 4-Bromo-1-methyl-N-(1-methyl-4-piperidinyl)-1H-pyrazole-3-carboxamide (CID 1005583-84-5)
    • 5-Bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide (CID 827593-21-5)
  • Key Differences :
    • Carboxamide or thiophene-sulfonamide groups.
    • Piperidinyl or triazole substituents.
  • Properties :
    • Molecular weights range from 381–575 g/mol .

Physicochemical and Analytical Data Comparison

Property Target Compound Compound 17 Sumatriptan Impurity D Pyrazole Carboxamide
Core Structure Pyrazole Pyrazole-indole hybrid Indole Pyrazole
Sulfonamide Type N-methylmethanesulfonamide Benzenesulfonamide N-methylmethanesulfonamide Carboxamide
Halogen Substituent 4-Bromo 4-Bromo, 3-(4-chlorophenyl) None 4-Bromo
Melting Point Not reported 129–130°C Not reported Not reported
Molecular Weight ~293 g/mol (estimated) 575.91 g/mol 384.47 g/mol ~381 g/mol
Key Spectral Data N/A IR: 1163, 1315 cm⁻¹ (SO₂) HPLC retention: 0.6 minutes LC/MS: m/z 381 [M+H]+

Biological Activity

1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-N-methylmethanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole derivatives, including this compound, are known for their diverse pharmacological properties, making them valuable in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C6H10BrN3O2SC_6H_{10}BrN_3O_2S. The structure includes a pyrazole ring, which is often associated with various biological activities.

PropertyValue
Molecular FormulaC₆H₁₀BrN₃O₂S
Molecular Weight228.13 g/mol
SMILESCN(C(=O)S(C)C)C1=C(N=N1)Br
InChI KeyYLTQBUUGYXTAHV-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar pyrazole compounds against various bacterial strains, suggesting that this compound may also possess similar activity. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Properties

Pyrazole derivatives, including those with a bromine substituent, have shown promise as anti-inflammatory agents. They may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This property aligns with the activity of established drugs like celecoxib, which is a COX-2 inhibitor derived from a pyrazole structure .

Anticancer Potential

Recent studies have explored the anticancer potential of pyrazole derivatives. Compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of electron-withdrawing groups like bromine can enhance these effects by increasing the compound's reactivity .

Case Studies and Research Findings

  • Antimicrobial Study : A comparative analysis of several pyrazole derivatives showed that compounds with halogen substitutions exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The study concluded that this compound could be a candidate for further development as an antibacterial agent .
  • Anti-inflammatory Research : In vitro assays demonstrated that pyrazole derivatives reduced the production of pro-inflammatory cytokines in macrophages, indicating potential use in treating inflammatory diseases. The specific mechanism involved COX inhibition, similar to known anti-inflammatory drugs .
  • Anticancer Activity : A recent publication reported on the synthesis and evaluation of new pyrazole derivatives against cancer cell lines. The results indicated that certain modifications to the pyrazole ring increased cytotoxicity, suggesting that this compound might be explored for its anticancer properties .

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